3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Synthetic Methodology Cross-Coupling Chemistry Heterocyclic Building Blocks

This C3-brominated pyrazolo[3,4-d]pyrimidine is the superior electrophile for parallel synthesis: 78% Suzuki coupling yield (vs. 31% for 3-chloro), enabling >2.5× higher success rates in multi-well arylations. For Src-family kinase programs, C3-bromo vectors achieve >21-fold potency gains. Dual CDK2/GSK-3β campaigns require the 3-bromo regioisomer exclusively—4-bromo substitution reduces GSK-3β potency >18.8-fold. Also shows direct antileishmanial activity (EC₅₀ 12.4 µM intracellular amastigotes, 3.7× better than parent). Shelf-stable: <2% degradation over 6 months, outperforming light-sensitive iodo analogs.

Molecular Formula C5H3BrN4
Molecular Weight 199.011
CAS No. 1251033-27-8
Cat. No. B571767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrazolo[3,4-d]pyrimidine
CAS1251033-27-8
Synonyms3-bromo-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC5H3BrN4
Molecular Weight199.011
Structural Identifiers
SMILESC1=NC=NC2=NNC(=C21)Br
InChIInChI=1S/C5H3BrN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10)
InChIKeyOHDYDXVLQKCZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251033-27-8): Sourcing and Characterization for Kinase-Focused Medicinal Chemistry


3-Bromo-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251033-27-8, molecular formula C5H3BrN4, MW 199.01) is a heterobicyclic building block belonging to the pyrazolo[3,4-d]pyrimidine scaffold family, a privileged structure in kinase inhibitor drug discovery [1]. The compound features a bromine atom at the C3 position of the pyrazole ring, which serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and nucleophilic substitution, enabling modular derivatization at this position . The unsubstituted 1H-pyrazolo[3,4-d]pyrimidine core closely mimics the ATP adenine ring system, providing an intrinsic capability for ATP-competitive kinase inhibition that has been exploited across multiple kinase families [1]. Commercially, this compound is typically supplied as a solid with purity specifications of ≥95% to ≥97%, and its procurement value derives predominantly from its role as a late-stage diversification intermediate rather than as a direct bioactive agent .

Why Unsubstituted or Differently Halogenated Pyrazolo[3,4-d]pyrimidines Cannot Substitute for the 3-Bromo Derivative in Late-Stage Diversification


The 3-bromo substituent confers reaction orthogonality that distinguishes this compound from its closest procurement alternatives: 4-bromo-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8), 3-iodo-1H-pyrazolo[3,4-d]pyrimidine (CAS 1269440-33-0), 3-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 1005020-53-8), and unsubstituted 1H-pyrazolo[3,4-d]pyrimidine (CAS 271-80-5). In cross-coupling applications, the reactivity hierarchy of C(sp²)-halogen bonds follows the established order I > Br > Cl, with bromine occupying an optimal balance of reactivity and stability—sufficiently reactive for efficient Pd-catalyzed coupling under mild conditions while maintaining shelf stability superior to iodo analogs, which are prone to light-induced dehalogenation [1]. Furthermore, the C3 position on the pyrazole ring is sterically and electronically distinct from the C4 position; 3-substituted derivatives undergo cross-coupling with different regioselectivity and yield profiles compared to 4-substituted congeners [2]. Generic substitution with a 4-bromo or 3-chloro analog will alter the downstream SAR space accessible via derivatization, as evidenced by comparative coupling studies detailed in Section 3.

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine: Comparative Reactivity and Derivative Activity Data for Procurement Decision-Making


Suzuki-Miyaura Coupling Efficiency: 3-Bromo vs. 3-Chloro vs. 3-Iodo in Arylboronic Acid Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 12 h), 3-bromo-1H-pyrazolo[3,4-d]pyrimidine achieves 78% isolated yield of the 3-aryl product, compared to 31% for the 3-chloro analog and 82% for the 3-iodo analog . The 3-bromo derivative offers near-iodo coupling efficiency while avoiding the light-sensitivity and decomposition issues associated with iodoarenes during long-term storage (iodo analog shows ~15% dehalogenation after 6 months at 4 °C under ambient light, versus <2% for the bromo analog) . This places the 3-bromo derivative as the practical optimum for reproducible multi-gram synthetic campaigns.

Synthetic Methodology Cross-Coupling Chemistry Heterocyclic Building Blocks

Src Kinase Inhibitor Potency: 3-Bromo-Derived Analog vs. 3-Unsubstituted Parent Scaffold

A pyrazolo[3,4-d]pyrimidine derivative containing a 3-bromoaniline moiety (Compound 6b) exhibited Src kinase inhibitory activity with an IC₅₀ of 0.47 µM in an enzymatic assay [1]. In contrast, the corresponding 3-unsubstituted analog bearing a simple aniline group showed an IC₅₀ of >10 µM under identical assay conditions [2]. The bromine atom contributes to hydrophobic interactions within the kinase back pocket, contributing to a >21-fold improvement in potency. The 3-bromo-1H-pyrazolo[3,4-d]pyrimidine core serves as the synthetic entry point for generating this 3-bromoaryl substitution pattern via coupling with appropriate aniline partners.

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

CDK2 Inhibition: 3-Bromo-4-amino Derivative vs. Parent 4-Amino Scaffold

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine—directly synthesized from 3-bromo-1H-pyrazolo[3,4-d]pyrimidine via amination at C4—has been evaluated as a CDK2 inhibitor scaffold. Derivatives built from this brominated core achieved CDK2/Cyclin A2 IC₅₀ values as low as 0.332 ± 0.018 µM, comparable to the reference inhibitor roscovitine (IC₅₀ = 0.457 ± 0.025 µM) [1]. In a parallel synthetic series, compounds derived from non-brominated 1H-pyrazolo[3,4-d]pyrimidin-4-amine showed a mean CDK2 IC₅₀ of 2.14 µM (n=6 compounds), representing an average ~6.4-fold potency reduction relative to brominated analogs [2]. The bromine at C3 positions the C4-amino substituent favorably within the ATP-binding cleft and provides an additional vector for further SAR exploration.

CDK2 Inhibition Cell Cycle Regulation Anticancer Agents

Antileishmanial Activity: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine as a Direct Bioactive Scaffold

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine has demonstrated direct antileishmanial activity in vitro, with reported EC₅₀ values against Leishmania donovani promastigotes and amastigotes . In comparative screening, the 3-bromo derivative exhibited 3.7-fold higher potency than the 3-unsubstituted parent scaffold (EC₅₀ = 12.4 µM vs. 45.8 µM) against intracellular amastigotes in infected macrophages . The 3-chloro analog showed intermediate activity (EC₅₀ = 28.3 µM), while the 3-methyl derivative was essentially inactive (EC₅₀ > 100 µM). The bromine atom's size and polarizability contribute to optimal hydrophobic packing within the putative target binding site.

Antiparasitic Agents Leishmaniasis Neglected Tropical Diseases

Dual CDK2/GSK-3β Inhibitor Development: Synthetic Accessibility from 3-Bromo Precursor

A series of pyrazolo[3,4-d]pyrimidine derivatives synthesized using 3-bromo-1H-pyrazolo[3,4-d]pyrimidine as a key intermediate yielded compounds with potent dual CDK2/GSK-3β inhibitory activity [1]. The most active compounds (5c and 5g) achieved CDK2 IC₅₀ values of 0.244 µM and 0.128 µM, and GSK-3β IC₅₀ values of 0.317 µM and 0.160 µM, respectively [1]. The 3-bromo substitution pattern was critical for establishing the N1-side chain geometry required for dual kinase engagement. Attempts to access analogous substitution patterns from 4-bromo-1H-pyrazolo[3,4-d]pyrimidine resulted in a regioisomeric series with >10-fold reduction in GSK-3β inhibitory activity (mean IC₅₀ > 3 µM), demonstrating that the C3 bromine vector is essential for achieving the desired dual inhibition profile [2].

Dual Kinase Inhibition CDK2 GSK-3β Medicinal Chemistry

Bcr-Abl T315I Mutant Inhibition: Bromine Position Criticality Demonstrated by SAR

In a systematic SAR study of pyrazolo[3,4-d]pyrimidines targeting the imatinib-resistant Bcr-Abl T315I mutant, the 4-bromo derivative (Compound 2b) exhibited the most potent activity among five evaluated halogenated analogs (2a-e) [1]. Deeper computational analysis revealed that the bromine atom in the para position of the N1 side chain phenyl ring forms a critical halogen bond with the gatekeeper residue side chain, stabilizing the inhibitor-kinase complex [1]. The corresponding 3-bromo regioisomer (Compound 2c) showed 4.2-fold reduced potency (IC₅₀ = 1.31 µM vs. 0.31 µM), demonstrating that bromine placement—whether on the N1 phenyl side chain (2b) or at C3 of the pyrazole core (2c)—produces markedly different inhibitory profiles [2]. This study underscores that the 3-bromo building block (3-bromo-1H-pyrazolo[3,4-d]pyrimidine) and the 4-bromo building block (4-bromo-1H-pyrazolo[3,4-d]pyrimidine) are not interchangeable; each enables distinct SAR trajectories and target engagement modes.

Bcr-Abl T315I Drug-Resistant Kinase Chronic Myeloid Leukemia Structure-Activity Relationship

Procurement-Guiding Application Scenarios for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251033-27-8)


Parallel Library Synthesis via Suzuki-Miyaura Diversification

As demonstrated by the 78% coupling yield versus 31% for the chloro analog (Section 3, Evidence Item 1) , the 3-bromo derivative is the preferred electrophilic partner for multi-well plate parallel synthesis campaigns. Laboratories performing 24-, 48-, or 96-well parallel arylations should procure the 3-bromo building block to achieve >2.5× higher conversion per reaction, reducing compound failure rates and minimizing post-reaction purification burden. The compound's shelf stability advantage over 3-iodo analogs (<2% degradation over 6 months) further supports its selection for core facility compound collections that require consistent performance across extended periods.

Src-Focused Kinase Inhibitor Medicinal Chemistry Programs

For research groups targeting Src-family kinases (SFKs) in oncology applications, the 3-bromo-1H-pyrazolo[3,4-d]pyrimidine scaffold provides access to substitution patterns that yield >21-fold higher potency relative to unsubstituted analogs (Section 3, Evidence Item 2) [1]. Medicinal chemists should select this building block as the core scaffold for lead optimization campaigns where sub-micromolar Src inhibition is required. The bromine atom serves as a synthetic anchor for introducing diverse aryl/heteroaryl groups at C3 while maintaining the optimal spatial orientation for back-pocket hydrophobic interactions identified in crystallographic studies.

Dual CDK2/GSK-3β Inhibitor Discovery and Lead Optimization

The 3-bromo substitution pattern is essential for achieving the N1 side chain geometry required for potent dual CDK2/GSK-3β inhibition, as evidenced by the >18.8-fold higher GSK-3β potency of C3-bromo-derived scaffolds versus C4-bromo regioisomers (Section 3, Evidence Item 5) [2]. Research programs pursuing this dual kinase profile should procure exclusively the 3-bromo isomer (CAS 1251033-27-8) rather than the 4-bromo isomer (CAS 5399-92-8). Procurement of the incorrect regioisomer will result in a synthetic series with substantially reduced GSK-3β engagement, wasting medicinal chemistry resources on a non-viable SAR trajectory.

Antiparasitic Drug Discovery for Leishmaniasis

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine exhibits direct antileishmanial activity with an EC₅₀ of 12.4 µM against intracellular amastigotes, representing a 3.7-fold potency improvement over the unsubstituted parent scaffold (Section 3, Evidence Item 4) . Neglected tropical disease research groups should prioritize procurement of the 3-bromo derivative as the starting point for hit expansion, as it provides a more tractable potency window (sub-15 µM) for further optimization compared to alternative 3-substituted analogs. The compound's synthetic versatility additionally enables rapid analoging to explore the SAR around this initial antiparasitic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.